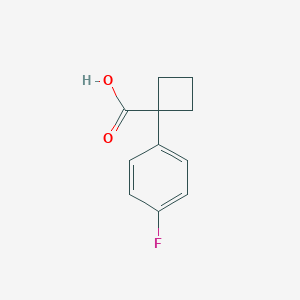

1-(4-Fluorophenyl)cyclobutanecarboxylic acid

描述

属性

IUPAC Name |

1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRUUSGLTWPTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588105 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-46-9 | |

| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151157-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid (CAS No. 151157-46-9). While this compound is of interest in medicinal chemistry and drug discovery, publicly available experimental data is limited. This document summarizes the available information, including physicochemical properties, and provides general experimental protocols for the synthesis and analysis of related compounds. The guide is intended to serve as a foundational resource for researchers and professionals working with or interested in this molecule.

Core Chemical Properties

This compound is a synthetic organic compound featuring a cyclobutane ring and a fluorine-substituted phenyl group attached to the same carbon atom as a carboxylic acid moiety. Its structural characteristics make it a potential building block for the synthesis of novel pharmaceutical agents.

Physicochemical Data

Quantitative data for this compound is sparse in the readily available scientific literature. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |

| CAS Number | 151157-46-9 | [1] |

| Molecular Formula | C₁₁H₁₁FO₂ | [1] |

| Molecular Weight | 194.2 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| LogP (predicted) | 2.4 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, established methods for analogous compounds can be adapted.

General Synthesis of 1-Arylcyclobutanecarboxylic Acids

A plausible synthetic route for this compound can be adapted from the known synthesis of its chloro-analog. This typically involves the hydrolysis of a corresponding nitrile precursor.

Reaction Scheme:

Figure 1: General synthesis of this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-fluorophenyl)cyclobutanecarbonitrile, ethylene glycol, and an aqueous solution of potassium hydroxide.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

-

Acidification: Acidify the aqueous layer with a strong acid, such as hydrochloric acid, until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the chromophore of the molecule (likely around 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, and aliphatic protons of the cyclobutane ring in the 1-3 ppm range. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would show characteristic signals for the carboxylic acid carbonyl carbon (~170-180 ppm), aromatic carbons, and the aliphatic carbons of the cyclobutane ring.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Research in this area is required to elucidate its potential therapeutic applications.

Safety and Handling

-

Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory tract.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the analysis and characterization of a synthesized chemical compound like this compound.

Figure 2: A general workflow for chemical compound synthesis, analysis, and evaluation.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide consolidates the currently available chemical information for this compound. The significant gaps in experimental data, particularly concerning its physicochemical properties and biological activity, highlight the need for further research to fully characterize this molecule and explore its potential applications. Researchers are encouraged to use the provided general protocols as a starting point for their investigations, with the understanding that optimization will be necessary.

References

A Comprehensive Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a key building block in medicinal chemistry and drug discovery, particularly in the development of protein degraders.[1] This document outlines its chemical properties, synthesis protocols, and its role in advanced therapeutic modalities.

Physicochemical Properties

This compound is a synthetic organic compound valued for its unique structural features, which are desirable in the design of novel therapeutic agents. Its quantitative properties are summarized below.

| Property | Value | Source |

| CAS Number | 151157-46-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁FO₂ | [1][2][3][4] |

| Molecular Weight | 194.2 g/mol | [1][2] |

| Purity | ≥95-97% | [1][3][4] |

| IUPAC Name | 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | [4] |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the hydrolysis of a nitrile precursor. The following is a representative experimental protocol adapted from methodologies for structurally similar compounds.[5]

Protocol: Synthesis via Nitrile Hydrolysis

This protocol describes the conversion of 1-(4-fluorophenyl)cyclobutane-1-carbonitrile to the corresponding carboxylic acid.

Materials:

-

1-(4-fluorophenyl)cyclobutane-1-carbonitrile

-

Ethylene glycol

-

Potassium hydroxide (KOH) solution (40% w/w aqueous)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Petroleum ether (b.p. 40-60°C)

-

Argon gas supply

-

Standard reflux and extraction glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert argon atmosphere, combine 1-(4-fluorophenyl)cyclobutane-1-carbonitrile (1 equivalent), ethylene glycol (approx. 12 mL per gram of nitrile), and 40% aqueous potassium hydroxide solution (approx. 16 mL per gram of nitrile).[5]

-

Reflux: Heat the mixture to reflux and maintain for 18 hours.[5] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.[5]

-

Acidification: Collect the aqueous layer and acidify it with concentrated hydrochloric acid until a precipitate forms.[5]

-

Isolation: Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.[5]

-

Recrystallization: Purify the crude product by recrystallization from petroleum ether to yield this compound as a crystalline solid.[5]

Caption: General workflow for the synthesis of this compound.

Application in Drug Development: Protein Degradation

This compound is classified as a "Protein Degrader Building Block".[1] This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

Mechanism of PROTAC Action: A PROTAC molecule consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects them. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound can be incorporated into the linker or ligand components of a PROTAC.

Caption: Logical workflow of PROTAC-mediated protein degradation.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing carboxylic acids.

Protocol: HPLC Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation & Reagents:

-

HPLC system with UV detector

-

Reverse-phase C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for mobile phase acidification)

-

Analytical standard of this compound

Procedure:

-

Standard Preparation: Prepare a stock solution of the analytical standard at a known concentration (e.g., 1 mg/mL) in acetonitrile. Create a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh the synthesized sample and dissolve it in acetonitrile to a concentration similar to the standard solution. Filter the sample through a 0.22 µm filter before injection.[6]

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards followed by the sample solutions. The peak area of the analyte is used to calculate its concentration and purity against the standard curve.[6]

References

Elucidation of the Molecular Structure of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. The document outlines the key physicochemical properties, proposed spectroscopic data for structural confirmation, a putative synthetic protocol, and a discussion of its potential role as a chemical building block. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data from analogous structures to present a comprehensive analytical framework.

Introduction

This compound is a fluorinated organic compound featuring a cyclobutane ring and a fluorophenyl moiety attached to a quaternary carbon also bearing a carboxylic acid group. Such structures are of significant interest in medicinal chemistry and drug discovery, where the incorporation of a cyclobutane ring can impart favorable pharmacokinetic properties, and the fluorophenyl group can enhance metabolic stability and binding affinity. This document serves as a technical resource for researchers working with or considering the use of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These are derived from publicly available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FO₂ | --INVALID-LINK-- |

| Molecular Weight | 194.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 151157-46-9 | --INVALID-LINK--[1] |

| IUPAC Name | 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | --INVALID-LINK-- |

| SMILES | C1CC(C1)(C2=CC=C(C=C2)F)C(=O)O | --INVALID-LINK--[2] |

| InChI Key | DLRUUSGLTWPTQG-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Spectroscopic Data for Structure Elucidation (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. The predicted chemical shifts for the ¹H and ¹³C nuclei are presented below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4-7.5 | Multiplet | 2H | Ar-H (ortho to F) |

| ~7.0-7.1 | Multiplet | 2H | Ar-H (meta to F) |

| ~2.6-2.8 | Multiplet | 2H | Cyclobutane -CH₂- |

| ~2.3-2.5 | Multiplet | 2H | Cyclobutane -CH₂- |

| ~1.9-2.1 | Multiplet | 2H | Cyclobutane -CH₂- |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | -COOH |

| ~160-164 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to cyclobutane) |

| ~138-140 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso) |

| ~128-130 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~115-117 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) |

| ~50-55 | Quaternary Cyclobutane-C |

| ~30-35 | Cyclobutane -CH₂- |

| ~15-20 | Cyclobutane -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted as follows.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer) |

| 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1220-1240 | Strong | C-F stretch |

| ~1160 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M - OH]⁺ |

| 149 | [M - COOH]⁺ |

| 109 | [C₆H₄F-C]⁺ |

| 95 | [C₆H₄F]⁺ |

Proposed Experimental Protocol: Synthesis

A plausible synthetic route to this compound can be adapted from the known synthesis of its chloro-analog.[3] The proposed two-step synthesis starts from 4-fluorophenylacetonitrile.

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This step involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

-

4-Fluorophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium amide (NaNH₂) or Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium amide/hydride in anhydrous THF/DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-fluorophenylacetonitrile in the same anhydrous solvent via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add 1,3-dibromopropane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours.

-

Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-fluorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis to this compound

This step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

-

1-(4-Fluorophenyl)cyclobutanecarbonitrile

-

Ethylene glycol

-

Potassium hydroxide (40% w/w aqueous solution)

-

Hydrochloric acid (concentrated)

-

Ice water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine 1-(4-fluorophenyl)cyclobutanecarbonitrile, ethylene glycol, and 40% aqueous potassium hydroxide.

-

Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 18-24 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Wash the aqueous mixture with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~1-2 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., petroleum ether/ethyl acetate) to obtain pure this compound.

Visualization of Workflows

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis.

Caption: Proposed two-step synthesis of this compound.

Structure Elucidation Workflow

The logical workflow for confirming the structure of the synthesized product is outlined below.

Caption: Workflow for the spectroscopic confirmation of the target compound's structure.

Potential Applications and Further Research

This compound is listed by some vendors as a "Protein Degrader Building Block".[1] This suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or other molecular glues, where the cyclobutane scaffold can serve as a rigid linker and the fluorophenyl group can engage in specific interactions with target proteins.

Further research should focus on obtaining experimental spectroscopic data to validate the predicted values and to explore the reactivity of this compound in the synthesis of more complex, biologically active molecules. Investigation into its potential as a fragment in fragment-based drug discovery campaigns could also be a fruitful avenue of research.

Conclusion

This technical guide has provided a comprehensive overview of the structural elucidation of this compound. While a lack of publicly available experimental data necessitates the use of predicted spectroscopic values and a proposed synthetic pathway, the information presented herein provides a solid foundation for researchers interested in this compound. The workflows and tabulated data offer a clear and concise reference for the synthesis and characterization of this and structurally related molecules.

References

A Technical Guide to the Purity and Characterization of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and characterization of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the physicochemical properties, spectral analysis, and recommended experimental protocols for its synthesis, purification, and analytical characterization.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 151157-46-9 |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| Purity (typical) | ≥97% |

Synthesis and Purification

A robust synthesis of this compound can be adapted from the established synthesis of its chloro-analog. The general workflow for its synthesis and subsequent purification is outlined below.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutanecarboxylic acid.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-Fluorophenyl)cyclobutanenitrile (1 equivalent), ethylene glycol (12 mL per gram of nitrile), and a 40% (w/w) aqueous solution of potassium hydroxide (16 mL per gram of nitrile).

-

Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 18 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with diethyl ether to remove any unreacted nitrile.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

-

Solvent Selection: Petroleum ether is a suitable solvent for the recrystallization of the analogous chloro-compound and is a good starting point.[1] Other non-polar/polar solvent mixtures can be screened for optimal crystal formation and purity.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot petroleum ether.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

-

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential to confirm the identity and purity of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of the compound.

3.1.1. HPLC Analysis

A reverse-phase HPLC method is suitable for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

3.1.2. GC-MS Analysis

For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) may be necessary.

| Parameter | Recommended Condition |

| Column | Non-polar capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) |

| MS Detection | Electron Ionization (EI) |

Spectroscopic Characterization

Spectroscopic data provides confirmation of the chemical structure. While experimental spectra for this specific compound are not widely published, the expected spectral data can be predicted based on the analysis of its constituent parts: the 4-fluorophenyl group and the cyclobutanecarboxylic acid moiety.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.5 | m | 4H |

| Cyclobutane Protons | 1.8 - 2.8 | m | 6H |

| Carboxylic Acid Proton | ~12 | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carboxylic Carbonyl | ~175 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-C | ~140 (d) |

| Aromatic C-H | ~128 (d, ³JCF ≈ 8 Hz) |

| Aromatic C-H | ~115 (d, ²JCF ≈ 21 Hz) |

| Cyclobutane Quaternary Carbon | ~45 |

| Cyclobutane CH₂ | ~30 |

| Cyclobutane CH₂ | ~15 |

3.2.2. Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 3000 - 2850 |

| C=O (Carboxylic Acid) | 1710 - 1680 |

| C=C (Aromatic) | 1600, 1500 |

| C-F | 1250 - 1000 |

3.2.3. Mass Spectrometry

Predicted mass spectral data for the protonated molecule and common adducts are listed below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.0816 |

| [M+Na]⁺ | 217.0635 |

| [M-H]⁻ | 193.0670 |

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or signaling pathways associated with this compound. As a fluorinated carboxylic acid derivative containing a cyclobutane ring, it holds potential for exploration in various therapeutic areas. The cyclobutane scaffold is present in a number of biologically active natural products and synthetic compounds. Further research is warranted to elucidate its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of the purity and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling the efficient and accurate utilization of this important chemical entity.

References

A Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid for Drug Discovery Professionals

An In-depth Review of Suppliers, Cost, Synthesis, and Application in Targeted Protein Degradation

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a key building block in the development of targeted protein degradation therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details commercially available suppliers, cost analysis, a plausible synthetic route, and its pivotal role in the mechanism of a selective SMARCA2/SMARCA4 degrader.

Commercial Availability and Cost Analysis

This compound (CAS: 151157-46-9) is available from a range of chemical suppliers. The cost can vary based on purity and quantity. Below is a summary of representative suppliers and their offerings. For the most current pricing and availability, it is recommended to visit the suppliers' websites.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| AChemBlock | O28436 | 95% | - | Inquiry |

| CP Lab Safety | - | min 97% | 1 g | Inquiry |

| Santa Cruz Biotechnology | sc-286307 | - | - | Inquiry |

| Angene | AG00AAZL | - | - | Inquiry |

Additionally, a key precursor for a potential synthesis, 1-(4-fluorophenyl)cyclobutanecarbonitrile (CAS: 405090-30-4), is also commercially available.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| ChemShuttle | 125092 | 95% | 5 g | $200.00 |

| 10 g | $300.00 | |||

| 25 g | $650.00 |

Synthesis of this compound

Experimental Protocol: Hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile

This protocol is a general procedure based on the well-established chemical transformation of nitriles to carboxylic acids and may require optimization for this specific substrate.

Materials:

-

1-(4-fluorophenyl)cyclobutanecarbonitrile

-

Concentrated sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl)

-

Water (H₂O)

-

Diethyl ether or other suitable organic solvent for extraction

-

Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution for neutralization and extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluorophenyl)cyclobutanecarbonitrile.

-

Acid Hydrolysis: Slowly add an excess of concentrated sulfuric acid or hydrochloric acid and water to the flask. The reaction is typically carried out in a mixture of acid and water.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent like diethyl ether.

-

To separate the carboxylic acid from any unreacted nitrile and byproducts, the organic layer can be extracted with an aqueous solution of sodium bicarbonate or sodium hydroxide. The carboxylic acid will move into the aqueous basic layer as its sodium salt.

-

Carefully acidify the aqueous layer with concentrated HCl until the solution is acidic (pH ~2), which will precipitate the this compound.

-

Collect the precipitate by vacuum filtration, or if it separates as an oil, extract it with an organic solvent.

-

-

Purification:

-

Wash the collected solid with cold water to remove any remaining inorganic salts.

-

Dry the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

Characterization: The final product should be characterized by standard analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.

Application in Targeted Protein Degradation: A SMARCA2/SMARCA4 Degrader

This compound has been identified as a crucial component in the structure of a potent and selective PROteolysis TArgeting Chimera (PROTAC) designed to degrade the chromatin remodeling enzymes SMARCA2 and SMARCA4.[1][2] These proteins are key subunits of the SWI/SNF complex and are implicated in cancer. The PROTAC, referred to as PROTAC 1, utilizes this carboxylic acid moiety as part of its linker, which connects a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the bromodomain of SMARCA2/4.

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental principle of this PROTAC's action is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate the target proteins SMARCA2 and SMARCA4.

Caption: PROTAC-mediated degradation of SMARCA2/4.

The process unfolds in a series of steps:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (SMARCA2 or SMARCA4) and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme (not shown) to lysine residues on the surface of the target protein. This is catalyzed by the E3 ligase activity of the VHL complex.

-

Proteasomal Recognition and Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptide fragments.

-

PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can then engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

Experimental Workflow for Assessing PROTAC Activity

The evaluation of a novel PROTAC, such as the SMARCA2/4 degrader, involves a series of in vitro experiments to confirm its mechanism of action and efficacy.

Caption: Workflow for evaluating PROTAC efficacy.

A typical experimental workflow includes:

-

Binding Affinity Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

-

Cellular Degradation Assays: Cancer cell lines are treated with varying concentrations of the PROTAC. The levels of the target protein are then measured using methods like Western blotting or mass spectrometry to determine the extent and concentration-dependency of degradation (DC50).

-

Phenotypic Assays: The biological consequence of target protein degradation is assessed through cell viability or proliferation assays to determine the PROTAC's anti-cancer efficacy (IC50).

-

Mechanism of Action Validation: To confirm that the observed degradation is mediated by the intended pathway, experiments are conducted in the presence of a proteasome inhibitor (which should rescue the degradation) and in cell lines where the recruited E3 ligase (VHL in this case) is knocked out or knocked down (which should abrogate the PROTAC's effect).

References

An In-depth Technical Guide on the Basic Reactivity of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a fluorinated analogue of cyclobutane-containing carboxylic acids. This document details the compound's physical and chemical properties, outlines a probable synthetic pathway with a detailed experimental protocol for a key intermediate, and explores its expected reactivity in common organic transformations such as esterification, amidation, and reduction. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing essential data and methodologies for the synthesis and derivatization of this compound.

Introduction

This compound is a synthetic organic compound featuring a cyclobutane ring substituted with both a carboxylic acid and a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as acidity and lipophilicity, which are critical parameters in drug design. The rigid cyclobutane scaffold provides a three-dimensional framework that is of interest in the development of novel therapeutic agents. This guide aims to consolidate the available information on its basic reactivity to facilitate its use in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | [1] |

| Molecular Weight | 194.2 g/mol | [1] |

| CAS Number | 151157-46-9 | [1] |

| Appearance | White to off-white powder (predicted) | General knowledge |

| Melting Point | Not available | - |

| pKa | ~4-5 (predicted) | [2][3][4][5][6] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide (predicted). | [7] |

| Predicted XlogP | 2.4 | - |

Note: Predicted values are based on the properties of similar compounds and computational models.

Synthesis

A likely synthetic route to this compound involves a two-step process: the synthesis of the corresponding nitrile, 1-(4-fluorophenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the carboxylic acid.

Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

While a specific protocol for the fluoro-analog is not available, the synthesis of the chloro-analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, has been reported and can be adapted. This reaction involves the alkylation of the appropriately substituted benzyl cyanide with 1,3-dibromopropane.

Experimental Protocol (Adapted for Fluoro-analog):

Materials:

-

4-Fluorobenzyl cyanide

-

Sodium hydride (NaH)

-

Dry Dimethyl sulfoxide (DMSO)

-

1,3-Dibromopropane

-

Ice water

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a stirred suspension of sodium hydride in dry DMSO under an inert atmosphere (e.g., argon) at 25°C, add a solution of 4-fluorobenzyl cyanide in dry DMSO dropwise over 5 minutes.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Add a solution of 1,3-dibromopropane in dry DMSO dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.

-

After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.

-

Pour the reaction mixture into ice water and extract with dichloromethane (3x).

-

Combine the organic extracts and evaporate the solvent.

-

Extract the residue with diethyl ether (4x).

-

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 1-(4-fluorophenyl)cyclobutanecarbonitrile as an oil.

-

Purify the product by distillation under high vacuum.

Diagram of Synthesis Workflow:

Caption: Synthetic pathway to this compound.

Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

The hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved under either acidic or basic conditions.

General Experimental Protocol (Acidic Hydrolysis):

-

Heat the 1-(4-fluorophenyl)cyclobutanecarbonitrile under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[8]

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

General Experimental Protocol (Alkaline Hydrolysis):

-

Heat the 1-(4-fluorophenyl)cyclobutanecarbonitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[8]

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

Further purification can be achieved by recrystallization.

Basic Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. The 4-fluorophenyl group and the cyclobutane ring are generally stable under standard reaction conditions for carboxylic acid modifications.

Esterification

The carboxylic acid can be converted to its corresponding esters through various standard methods, such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by reaction with an alkyl halide in the presence of a base.

Diagram of Esterification Reaction:

Caption: General scheme for the esterification of the title compound.

Amidation

Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Direct coupling with an amine using a coupling agent (e.g., DCC, EDC) is also a common method.

Diagram of Amidation Reaction:

Caption: Two-step process for the amidation of the title compound.

Reduction

The carboxylic acid group can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Diagram of Reduction Reaction:

Caption: Reduction of the carboxylic acid to the corresponding alcohol.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Multiplets for the cyclobutane protons (~1.8-2.8 ppm).- Doublets of doublets or multiplets for the aromatic protons (~7.0-7.5 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Aliphatic carbons of the cyclobutane ring (~20-50 ppm).- Quaternary carbon of the cyclobutane ring attached to the phenyl group and carboxyl group (~50-60 ppm).- Aromatic carbons (~115-165 ppm, with characteristic C-F coupling).- Carboxylic acid carbonyl carbon (~175-185 ppm). |

| IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C-F stretch (~1220-1240 cm⁻¹).- Aromatic C=C stretches (~1500-1600 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 194.07. |

Biological Activity

Currently, there is no publicly available information on the biological activity or the role of this compound in any signaling pathways. Its structural similarity to other biologically active cyclobutane-containing molecules suggests potential for investigation in various therapeutic areas.

Conclusion

This technical guide has summarized the fundamental reactivity and properties of this compound. A viable synthetic route has been proposed based on established chemical transformations, and the expected reactivity of the carboxylic acid functional group has been outlined. The provided information aims to be a valuable starting point for researchers interested in utilizing this compound for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted properties and exploration of its biological activities are warranted.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Cyclobutylcarboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the phase-transfer catalyzed alkylation of 4-fluorophenylacetonitrile, followed by the hydrolysis of the resulting nitrile intermediate. This guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow. The unique structural properties of the cyclobutane motif continue to be of significant interest in the design of novel therapeutic agents, and this guide provides a foundational methodology for the preparation of a key fluorinated derivative.

Introduction

The cyclobutane ring is a recurring structural motif in a variety of biologically active molecules and approved pharmaceuticals. Its conformational rigidity and unique three-dimensional arrangement can impart favorable properties to drug candidates, including enhanced potency, selectivity, and improved pharmacokinetic profiles. The incorporation of a fluorine atom into aryl rings is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and physicochemical properties. Consequently, this compound and its derivatives are of considerable interest as intermediates in the synthesis of novel therapeutic agents. This guide outlines a reliable and scalable synthetic route to this important compound.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. This step involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions.

-

Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. The nitrile intermediate is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This procedure utilizes phase-transfer catalysis for the efficient alkylation of 4-fluorophenylacetonitrile.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 13.5 g | 0.1 |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 22.2 g (11.5 mL) | 0.11 |

| Sodium Hydroxide | NaOH | 40.00 | 16.0 g | 0.4 |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.6 g | 0.005 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Water | H₂O | 18.02 | 40 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluorophenylacetonitrile (13.5 g, 0.1 mol), 1,3-dibromopropane (22.2 g, 0.11 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and toluene (100 mL).

-

In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving sodium hydroxide (16.0 g, 0.4 mol) in water (40 mL). Caution: This is a highly exothermic process.

-

With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 30 minutes.

-

After the addition is complete, heat the mixture to 60-70°C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 1-(4-fluorophenyl)cyclobutanecarbonitrile as a colorless to pale yellow oil.

Expected Yield: 75-85%

Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile

This protocol is adapted from a similar procedure for the chloro-analog and employs a high-boiling solvent to facilitate the hydrolysis.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(4-Fluorophenyl)cyclobutanecarbonitrile | C₁₁H₁₀FN | 175.21 | 17.5 g | 0.1 |

| Potassium Hydroxide | KOH | 56.11 | 33.6 g | 0.6 |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | 180 mL | - |

| Water | H₂O | 18.02 | 120 mL | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-fluorophenyl)cyclobutanecarbonitrile (17.5 g, 0.1 mol), ethylene glycol (180 mL), and a solution of potassium hydroxide (33.6 g, 0.6 mol) in water (120 mL).

-

Heat the mixture to reflux and maintain for 18-24 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC/LC-MS.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with diethyl ether (2 x 100 mL) to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate will form. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Dry the solid in a vacuum oven at 50-60°C to afford this compound.

-

The product can be further purified by recrystallization from a suitable solvent system such as a mixture of petroleum ether and ethyl acetate.

Expected Yield: 80-90%[1]

Visualization of Experimental Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

Potential Applications in Drug Discovery

While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse biological activities. The rigid cyclobutane scaffold serves to orient substituents in a defined spatial arrangement, which can be crucial for binding to biological targets such as enzymes and receptors.

Derivatives of structurally similar cyclobutane carboxylic acids have been investigated for a range of therapeutic applications, including as inhibitors of various enzymes and as modulators of receptor activity. The 4-fluorophenyl group is a common feature in many approved drugs, where it often contributes to enhanced metabolic stability and target engagement.

Further derivatization of the carboxylic acid moiety of the title compound can lead to a diverse library of esters, amides, and other functional groups, providing a platform for structure-activity relationship (SAR) studies in various drug discovery programs.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis of this compound. The described two-step synthesis is robust and scalable, making it suitable for laboratory-scale preparation of this valuable building block. The inclusion of detailed experimental protocols, quantitative data, and workflow visualizations aims to facilitate the successful implementation of this synthesis by researchers in the field of medicinal chemistry and drug development. The continued exploration of cyclobutane-containing scaffolds in drug discovery underscores the importance of efficient and well-documented synthetic routes to key intermediates such as the title compound.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of Carboxylic Acid-Containing Moieties in PROTAC Synthesis

Topic: A General Protocol for Incorporating Carboxylic Acid-Containing Building Blocks, such as 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, in the Synthesis of Proteolysis Targeting Chimeras (PROTACs).

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The rational design and synthesis of PROTACs are pivotal to their success, with the linker playing a crucial role in optimizing the formation of a productive ternary complex between the POI and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][7]

While a direct application of this compound in published PROTAC literature is not prominent, its structural motifs are highly relevant to PROTAC design. Carboxylic acids are versatile functional groups that can be readily modified to serve as attachment points for linkers. The cyclobutane scaffold is a known component of PROTAC linkers, offering a degree of rigidity that can be advantageous for ternary complex formation. Furthermore, the 4-fluorophenyl group is a common feature in many small molecule inhibitors that can be adapted as warheads for PROTACs.[8]

These application notes provide a generalized framework and experimental protocols for the incorporation of carboxylic acid-containing building blocks, exemplified by structures like this compound, into a PROTAC synthesis workflow.

I. Conceptual Framework for Incorporating Carboxylic Acid Moieties in PROTACs

A carboxylic acid-containing molecule can be integrated into a PROTAC scaffold in several ways, primarily as a precursor to the warhead or as a component of the linker.

1. As a Warhead Precursor: If the carboxylic acid moiety is part of a molecule that binds to a specific protein of interest, it can be functionalized to attach a linker, which is then connected to an E3 ligase ligand. The carboxylic acid can be converted to an amide, ester, or other functional group to facilitate this connection.

2. As a Linker Component: Molecules like trans-cyclobutane-1,3-dicarboxylic acid can be used as rigid linkers in PROTAC synthesis.[9][10] The dicarboxylic acid functionality allows for the sequential attachment of the warhead and the E3 ligase ligand.

The following diagram illustrates the general logic of incorporating a carboxylic acid-containing building block into a PROTAC.

Caption: General workflow for incorporating a carboxylic acid moiety into a PROTAC.

II. Experimental Protocols

The following protocols outline the general steps for synthesizing a PROTAC using a carboxylic acid-containing building block. These are generalized procedures and may require optimization based on the specific substrates and reagents used.

Protocol 1: Activation of the Carboxylic Acid

This is a critical first step to make the carboxylic acid reactive for coupling with an amine-containing linker or E3 ligase ligand.

Materials:

-

Carboxylic acid-containing building block (e.g., this compound)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the carboxylic acid-containing building block (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (e.g., HATU, 1.1 eq) to the solution.

-

Add the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 15-30 minutes to form the activated ester.

Protocol 2: Amide Bond Formation with an Amine-Containing Linker

This protocol describes the coupling of the activated carboxylic acid to a linker that has a free amine group.

Materials:

-

Activated carboxylic acid solution (from Protocol 1)

-

Amine-containing linker (e.g., a PEG linker with a terminal amine, 1.0 eq)

-

Anhydrous DMF

Procedure:

-

To the solution of the activated carboxylic acid, add a solution of the amine-containing linker in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

The following diagram illustrates the general workflow for the synthesis of a PROTAC.

References

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid as a Rigid Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The public scientific literature does not contain specific experimental data for Proteolysis Targeting Chimeras (PROTACs) synthesized using 1-(4-fluorophenyl)cyclobutanecarboxylic acid as the linker. The following application notes and protocols are based on established principles of PROTAC design and data from structurally related molecules, particularly those employing rigid or cycloalkyl linkers. These guidelines provide a framework for the rational design, synthesis, and evaluation of PROTACs incorporating this specific linker.

Application Notes: The Role of Rigid Cycloalkyl Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of three components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is not merely a spacer; its chemical nature, length, and rigidity are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic (PK) properties.[3][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is growing interest in rigid linkers to improve drug-like properties.[5]

The 1-(4-fluorophenyl)cyclobutane moiety is an example of a rigid linker. Its key features include:

-

Conformational Restriction: The cyclobutane ring reduces the number of rotatable bonds compared to a linear alkyl chain. This rigidity can help pre-organize the PROTAC into a bioactive conformation that is optimal for forming a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5][6]

-

Improved Physicochemical Properties: Rigid linkers can potentially improve metabolic stability and cell permeability compared to more flexible, hydrophilic linkers.[7] The fluorophenyl group adds a specific vector and can influence properties like lipophilicity and potential metabolic pathways.

-

Vectorial Properties: The defined three-dimensional structure of the cyclobutane ring provides precise control over the exit vectors from the warhead and E3 ligase ligand, which is crucial for achieving the correct orientation within the ternary complex.

The design of a PROTAC is an iterative process where the linker is optimized for each specific POI and E3 ligase pair. The this compound linker provides a valuable building block for exploring the structure-activity relationships (SAR) of rigid linkers in targeted protein degradation.

Diagrams and Workflows

PROTAC Mechanism of Action

Caption: PROTACs facilitate the formation of a ternary complex, leading to POI ubiquitination and degradation.

General Synthesis Workflow

Caption: Modular synthesis workflow for incorporating the carboxylic acid linker between two amine-bearing ligands.

Experimental Evaluation Workflow

Caption: A typical pipeline for the preclinical evaluation of a novel PROTAC, from initial binding to in vivo efficacy.

Quantitative Data for Representative PROTACs

The following tables summarize data for well-characterized PROTACs targeting BRD4, illustrating the key metrics used for evaluation. This data serves as a benchmark for what one might expect when evaluating a novel PROTAC.

Table 1: In Vitro Degradation Data for Representative BRD4 PROTACs

| Compound Name | E3 Ligase Recruited | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

|---|---|---|---|---|---|---|

| MZ1 | VHL | PEG-based (Flexible) | ~25 | >90 | HeLa | [1][7] |

| ARV-825 | CRBN | PEG-based (Flexible) | <1 | >95 | Burkitt's Lymphoma | [7] |

| dBET1 | CRBN | PEG-based (Flexible) | ~4 | >98 | 22Rv1 | [7] |

| ACBI1 | VHL | Phenyl-based (Rigid) | 9.8 | >95 | MV-4-11 |[7] |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Pharmacokinetic Data for Representative PROTACs in Mice/Rats

| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | T½ (hours) | Species | Reference |

|---|---|---|---|---|---|---|

| PROTAC 4 (RIPK2) | SC | 20 | ~1500 | ~2.3 | Rat | [8][9] |

| ARV-110 (AR) | PO | 10 | 118 | 4.2 | Mouse | [10] |

| Unnamed PROTAC | IP | 5 | 94.1 | 0.48 | Mouse |[10] |

-

Cₘₐₓ: Maximum plasma concentration.

-

T½: Elimination half-life.

-

SC: Subcutaneous, PO: Oral, IP: Intraperitoneal.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general, two-step solution-phase synthesis for coupling a warhead (POI-NH₂) and an E3 ligase ligand (E3-NH₂) using this compound as the linker.

Step 1: Coupling of Warhead to Linker

-

Reagents & Materials:

-

Warhead-NH₂ (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve this compound and HATU in anhydrous DMF.

-

Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the Warhead-NH₂ to the flask, followed by the dropwise addition of DIPEA.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (Warhead-Linker-COOH) by flash column chromatography.

-

Step 2: Coupling of Intermediate to E3 Ligase Ligand

-

Reagents & Materials:

-

Warhead-Linker-COOH intermediate (from Step 1) (1.0 eq)

-

E3 Ligand-NH₂ (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow the procedure from Step 1, using the Warhead-Linker-COOH intermediate in place of the linker and the E3 Ligand-NH₂ in place of the warhead.

-

After workup, purify the final crude PROTAC by preparative HPLC to yield the pure product.

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

-

Protocol 2: Western Blot Analysis for Protein Degradation

-

Cell Culture and Treatment:

-

Plate the desired cell line (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere for 24 hours.

-

Prepare serial dilutions of the PROTAC in fresh culture medium.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein samples to the same concentration (e.g., 20 µg) with Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the POI overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-Actin) to ensure equal loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using software like ImageJ to determine DC₅₀ and Dₘₐₓ values.

-

Protocol 3: Murine Pharmacokinetic (PK) Study

-

Animals and Dosing:

-

Use male BALB/c mice (or other appropriate strain), typically 6-8 weeks old.

-

Acclimate animals for at least one week before the study.

-

Prepare the PROTAC formulation (e.g., in a solution of 5% DMSO, 10% Solutol HS 15, 85% saline).

-

Administer a single dose of the PROTAC via the desired route (e.g., intravenous (IV) or oral gavage (PO)) at a specific concentration (e.g., 5 mg/kg).

-

-

Sample Collection:

-

Collect blood samples (approximately 50 µL) from a subset of mice (n=3 per time point) via tail vein or retro-orbital bleed at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Perform protein precipitation on plasma samples by adding acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the PROTAC.

-

-

Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

-

Calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and T½.

-

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Coupling of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, a common building block in medicinal chemistry. The protocols outlined below utilize several standard and efficient coupling reagents, offering a comparative guide for selecting the optimal conditions for specific synthetic needs.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of new pharmaceutical agents. The unique structural motif of a cyclobutane ring can impart favorable physicochemical properties to a molecule. This document details robust and reproducible protocols for the coupling of this compound with a variety of primary and secondary amines. The selection of the appropriate coupling reagent and conditions is critical for achieving high yields, minimizing side reactions, and simplifying purification.

Comparative Data of Amide Coupling Protocols

The following table summarizes the performance of various common amide coupling reagents in the reaction of this compound with representative amines. This data is intended to facilitate the selection of the most suitable protocol based on the specific requirements of the amine substrate and desired reaction efficiency.

| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |

| EDC·HCl | HOBt | DIPEA | Primary | DMF | 18 | 23 | ~9.6[1] | Results in uniform white crystals; purification is generally straightforward.[1] |

| HBTU | - | DIPEA | Primary | DMF | 2 | RT | ~48.4[1] | Can produce a mixture of crystals and rods.[1] |

| HATU | - | DIPEA | Primary | DMF | 0.5 - 1 | RT | High | Generally provides high yields and fast reaction times. |

| T3P® | Pyridine | Pyridine | Primary/Secondary | EtOAc | 2-4 | RT | High | Water-soluble byproducts simplify workup; low epimerization.[2] |

| EDC·HCl | HOBt, DMAP (cat.) | DIPEA | Aniline Derivative | CH₃CN | 18 | 23 | Good to Excellent[3] | Particularly effective for electron-deficient amines.[3] |

Experimental Protocols

Detailed methodologies for the key amide coupling experiments are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely used carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). This combination is known for its efficiency and the ease of removal of the urea byproduct.[4]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup reagents (e.g., water, 1N HCl, saturated aq. NaHCO₃, brine, ethyl acetate)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent, often leading to high yields and short reaction times.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous DMF to dissolve the solids (typically at a concentration of 0.1-0.5 M).

-